REACTION_CXSMILES
|
[CH:1]([C:3]1[N:8]=[N:7][C:6]2[O:9][CH2:10][CH2:11][S:12][C:5]=2[CH:4]=1)=C.I([O-])(=O)(=O)=[O:14].[Na+]>O1CCOCC1.O.[Os](=O)(=O)(=O)=O>[N:7]1[C:6]2[O:9][CH2:10][CH2:11][S:12][C:5]=2[CH:4]=[C:3]([CH:1]=[O:14])[N:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
320 mg
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC2=C(N=N1)OCCS2
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
initially stirred in an ice-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 2.5 hours the mixture was evaporated to dryness
|
Duration
|
2.5 h
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 1,4-dioxane
|
Type
|
ADDITION
|
Details
|
Silica gel was added
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness
|
Type
|
ADDITION
|
Details
|
added to a silica column (50 g)
|
Type
|
CUSTOM
|
Details
|
chromatographed
|
Type
|
WASH
|
Details
|
eluting with 0-100% ethyl acetate in hexane
|
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(=CC2=C1OCCS2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |